N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

CAS No.: 321694-20-6

Cat. No.: VC5485698

Molecular Formula: C24H22N2O6S2

Molecular Weight: 498.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321694-20-6 |

|---|---|

| Molecular Formula | C24H22N2O6S2 |

| Molecular Weight | 498.57 |

| IUPAC Name | 4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3 |

| Standard InChI Key | XLLVCULLOGKYOO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

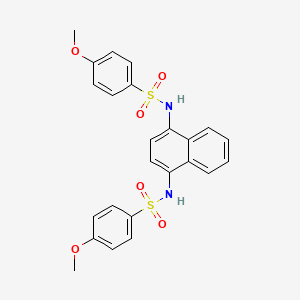

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) is systematically named 4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide . Its IUPAC name reflects the naphthalene core (positions 1 and 4) bonded to two sulfonamide groups, each further substituted with a 4-methoxyphenyl moiety. The compound’s SMILES notation, , provides a detailed representation of its connectivity .

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is limited, structural analogs such as N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide exhibit dihedral angles between aromatic rings exceeding 80°, suggesting significant steric hindrance and non-planar conformations . Computational models predict similar behavior for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide), with the sulfonamide groups adopting orthogonal orientations relative to the naphthalene plane .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 498.57 g/mol | |

| XLogP3-AA | 4.2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 128 Ų |

Synthesis and Purification Strategies

Synthetic Pathways

The title compound is synthesized via a two-step sulfonylation reaction. A representative method involves refluxing 1,4-diaminonaphthalene with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. Alternatively, phosphorous oxychloride () has been employed as a condensing agent for analogous sulfonamide formations, as demonstrated in the synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide .

Physicochemical and Computational Properties

Solubility and Stability

Experimental solubility data remain undocumented, but computational models predict limited aqueous solubility (<1 mg/mL) due to the compound’s high logP value (4.2) . Stability under acidic or basic conditions is inferred from the robust sulfonamide linkages, which resist hydrolysis under mild conditions.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume